molecular formula C9H19N B1281884 4-Butylpiperidine CAS No. 24152-39-4

4-Butylpiperidine

Cat. No. B1281884
CAS RN: 24152-39-4
M. Wt: 141.25 g/mol
InChI Key: XIQSPCJCAJVNJL-UHFFFAOYSA-N
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Description

4-Butylpiperidine is a chemical compound with the molecular formula C9H19N . It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of 4-Butylpiperidine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Scientific Research Applications

Pharmacology: Antiviral and Anticancer Applications

4-Butylpiperidine derivatives have shown promise in pharmacological research, particularly in the development of antiviral and anticancer agents . These compounds have been found to inhibit the activity of certain viruses and exhibit properties that could potentially be harnessed in cancer therapy. The ability to modify the piperidine ring structure allows for the creation of numerous derivatives with varying biological activities.

Organic Synthesis: Building Blocks for Alkaloids

In organic chemistry, 4-Butylpiperidine serves as a building block for the synthesis of complex natural products, including alkaloids . Its derivatives are used in stereoselective strategies, such as the three-component Mannich reaction, to construct polyfunctional piperidines, which are core structures in many bioactive compounds.

Material Science: Polymer Synthesis

The piperidine structure is integral in the synthesis of polymers and materials with specific properties. 4-Butylpiperidine can be used to introduce nitrogen-containing heterocycles into polymers, which can result in materials with enhanced flexibility, resilience, and other desirable characteristics .

Environmental Science: Green Chemistry

4-Butylpiperidine is being explored in the context of green chemistry for its potential to create environmentally benign substances. Its derivatives could be used to replace more toxic compounds in various chemical processes, thereby reducing the environmental impact of industrial practices .

Drug Discovery: Lead Compound Development

The piperidine moiety is a common feature in many pharmaceuticals. 4-Butylpiperidine and its derivatives are valuable in the early stages of drug discovery as lead compounds for the development of new medications. Their modifiable structure allows for optimization of pharmacokinetic and pharmacodynamic properties .

Safety and Hazards

When handling 4-Butylpiperidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

4-butylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-3-4-9-5-7-10-8-6-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQSPCJCAJVNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534645
Record name 4-Butylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylpiperidine

CAS RN

24152-39-4
Record name 4-Butylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500 mL flask fitted with a stirrer was added a slurry of 2 (13.2 g, 58 mmol) and 10% palladium on charcoal (1.2 g) in ethanol (70 mL), followed by addition of concentrated hydrochloric acid (1.5 mL). The reaction flask was evacuated and hydrogen was added via a reaction flask. A total of 2.5 dm3 of hydrogen was consumed. The reaction mixture was filtered and evaporated and the residue was dissolved in H2O (40 mL) and NaOH (20 mL, 2 M) followed by extraction with ethyl acetate (3×100 mL). The combined organic phases were washed with brine (30 mL) and evaporated to dryness to produce 7.1 g of crude 3. The crude product was subjected to column chromatography (eluent: heptane:EtOAc (4:1)) to give pure 3 (2.7 g, 33%). 1H NMR (CDCl3) δ0.85 (t, 3H), 1.0-1.38 (m, 9H), 1.65 (dd, 2H), 2.38 (s, 1H), 2.55 (dt, 2H), 3.04 (dt, 2H).
Name
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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